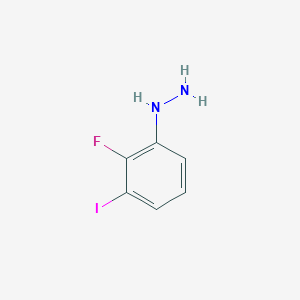

2-Fluoro-3-iodophenylhydrazine

Description

Significance in Organic Chemistry and Materials Science

The importance of 2-Fluoro-3-iodophenylhydrazine lies in its dual utility as a reactive intermediate for creating new bonds and as a foundational component for advanced materials.

In organic chemistry , the primary significance of this compound is its role as a key reactant in the Fischer indole (B1671886) synthesis . This classic and robust reaction, discovered in 1883, transforms a phenylhydrazine (B124118) and a ketone or aldehyde into an indole ring system under acidic conditions. nih.govwikipedia.orgtestbook.com Indoles are among the most important heterocyclic motifs, forming the core structure of numerous natural products, pharmaceuticals, and agrochemicals. testbook.comtcichemicals.com The use of a substituted precursor like this compound allows for the direct synthesis of indoles with fluorine and iodine atoms at defined positions on the benzene (B151609) ring.

The fluorine atom is a crucial substituent in medicinal chemistry, often introduced to enhance a drug molecule's metabolic stability, membrane permeability, and binding affinity. vanderbilt.edu The carbon-iodine bond is also of immense strategic value; it is relatively weak and serves as a versatile synthetic handle for post-synthesis modifications. Specifically, the iodine atom is an excellent leaving group in various palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. thermofisher.comorganic-chemistry.org This allows chemists to first form the indole core and then append additional carbon-based fragments, leading to a wide array of complex, poly-substituted indole derivatives from a single starting material. clemson.edu

In materials science , while direct applications of this compound are less commonly documented, its potential lies in its capacity to act as a monomer or precursor for specialized polymers and functional materials. Fluorinated polymers are renowned for their exceptional thermal stability, chemical resistance, and unique surface properties. nih.govbldpharm.com Research into iodo-ene polymerization shows that the inclusion of iodine in a polymer backbone can improve its processability and provides a reactive site for cross-linking or further functionalization. nih.gov Therefore, this compound can be considered a candidate for synthesizing novel fluorinated and iodinated polymers with tailored properties. Furthermore, indole derivatives themselves are investigated for use in organic electronics, such as materials for organic light-emitting diodes (OLEDs). google.com The synthesis of such functional materials could thus represent a downstream application of the indoles derived from this compound.

Table 1: Physicochemical Properties of this compound Note: Data corresponds to the base compound.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₆FIN₂ |

| Molecular Weight | 252.03 g/mol |

| Appearance | Solid (form may vary) |

| CAS Number | 1388035-09-3 |

Overview of Academic Investigation and Research Trajectories

Academic research involving this compound primarily follows two main trajectories: its application in the synthesis of biologically active molecules and the development of new synthetic methodologies.

The foremost research direction is the use of this compound as a starting material for the synthesis of novel, highly substituted indoles intended for pharmaceutical applications. A patent for the related compound, 2-fluoro-3-iodoaniline (B2357727), highlights its use in synthesizing antidepressant and antitumor agents, suggesting a similar path for its hydrazine (B178648) analogue. researchgate.net Researchers utilize this compound to create libraries of halogenated indoles, which are then screened for various biological activities, including anticancer and anti-inflammatory properties. testbook.com The defined stereochemistry of the fluoro and iodo groups is critical for structure-activity relationship (SAR) studies, helping to optimize the efficacy of potential drug candidates.

A second significant research trajectory focuses on advancing synthetic organic chemistry. This includes the development of more efficient and environmentally benign catalysts for the Fischer indole synthesis, such as ionic liquids or metal-free systems, to improve reaction yields and conditions. Furthermore, investigations explore the sequential reactivity of the functional groups. A common research theme involves first performing the Fischer indole synthesis and then exploiting the carbon-iodine bond in subsequent cross-coupling reactions. thermofisher.com This one-two approach provides a powerful and flexible strategy for accessing complex molecular architectures that would be difficult to synthesize using other methods. This modularity is highly attractive for creating diverse compounds for both medicinal chemistry and materials science discovery. clemson.edu

Table 2: Key Synthetic Reactions Involving this compound

| Reaction | Description | Significance |

|---|---|---|

| Fischer Indole Synthesis | Acid-catalyzed reaction with a ketone or aldehyde to form a 4-fluoro-5-iodoindole ring system. wikipedia.orgtestbook.com | Directly introduces a functionalized indole core, a key scaffold in pharmaceuticals. tcichemicals.com |

| Palladium-Catalyzed Cross-Coupling (Post-Indole Synthesis) | The iodine atom on the resulting indole can participate in reactions like Suzuki, Heck, or Sonogashira coupling to add new C-C bonds. thermofisher.comorganic-chemistry.org | Allows for late-stage functionalization, enabling the creation of complex and diverse molecular structures. clemson.edu |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H6FIN2 |

|---|---|

Molecular Weight |

252.03 g/mol |

IUPAC Name |

(2-fluoro-3-iodophenyl)hydrazine |

InChI |

InChI=1S/C6H6FIN2/c7-6-4(8)2-1-3-5(6)10-9/h1-3,10H,9H2 |

InChI Key |

IRGLLLGDLNPMIY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)I)F)NN |

Origin of Product |

United States |

Synthetic Methodologies and Preparation Strategies for 2 Fluoro 3 Iodophenylhydrazine

Established and Emerging Synthetic Routes to Arylhydrazines

The synthesis of arylhydrazines, including halogenated derivatives like 2-Fluoro-3-iodophenylhydrazine, is built upon a foundation of well-known transformations, which are continuously being refined for improved efficiency, safety, and substrate scope.

Approaches Involving Halogenation and Fluoro-Functionalization

The introduction of halogen atoms, particularly fluorine, onto an aromatic ring is a critical step in the synthesis of many pharmaceutical and agrochemical compounds. Direct C-H functionalization and electrophilic fluorination represent advanced strategies for creating fluorinated aromatic building blocks. researchgate.netsigmaaldrich.comrsc.org The use of electrophilic fluorinating agents, such as Selectfluor, is a prominent method for incorporating fluorine into organic molecules. researchgate.net These modern techniques offer alternatives to traditional methods that might require harsher conditions or less readily available starting materials.

Furthermore, radical carbofluorination reactions, which form both a carbon-carbon and a carbon-fluorine bond, have emerged as a powerful tool for synthesizing unique fluorinated structures from precursors like arylhydrazines and alkenes. researchgate.net While direct halogenation of a pre-formed phenylhydrazine (B124118) ring can be challenging due to the reactivity of the hydrazine (B178648) moiety, the synthesis typically proceeds by constructing the hydrazine group onto an already halogenated aromatic core.

Hydrazine Formation from Substituted Anilines

A cornerstone of arylhydrazine synthesis is the conversion of substituted anilines. The most classical and widely practiced method involves the diazotization of a primary aromatic amine, followed by reduction of the resulting diazonium salt. nih.govgoogle.com This two-step process is a staple in organic chemistry.

Classical Diazotization-Reduction Method:

Diazotization : The substituted aniline (B41778) (e.g., 2-fluoro-3-iodoaniline) is treated with a source of nitrous acid, typically sodium nitrite (B80452) (NaNO₂) in the presence of a strong mineral acid like hydrochloric acid (HCl), at low temperatures (0–5 °C) to form a diazonium salt.

Reduction : The diazonium salt is then reduced to the corresponding hydrazine. A common reducing agent for this transformation is stannous chloride (tin(II) chloride) in concentrated hydrochloric acid. google.com

While effective, this method has notable drawbacks, including the use of large quantities of toxic stannous chloride and the generation of significant acidic waste, making it less ideal for large-scale industrial production. google.com Alternative reducing agents such as sodium sulfite (B76179) have also been employed. google.com

More contemporary methods aim to circumvent these issues. One such approach involves the electrophilic amination of amines using reagents like N-Boc oxaziridines to form the N-N bond, providing a route to protected hydrazines. organic-chemistry.orgut.ee Another emerging strategy is the nickel-catalyzed cross-coupling of O-benzoylated hydroxamates with amines to form hydrazides, which can then be deprotected. organic-chemistry.org

Precursor Roles in Complex Molecular Assembly

The specific arrangement of substituents on the phenyl ring of this compound necessitates careful planning of the synthetic sequence, often starting from simpler, appropriately halogenated precursors.

Derivatization from Related Halogenated Precursors

The synthesis of polysubstituted phenylhydrazines often relies on the nucleophilic substitution of a highly activated aryl halide with hydrazine. For instance, processes have been developed for preparing substituted phenylhydrazines by reacting substituted chlorobenzenes with hydrazine hydrate, sometimes in the presence of a solvent like pyridine (B92270) or dioxane at elevated temperatures. wipo.intgoogle.com

However, for a molecule like this compound, the most logical precursor is 2-fluoro-3-iodoaniline (B2357727). A patented method outlines the synthesis of this key aniline intermediate starting from o-fluoroiodobenzene. google.com

Synthetic Sequence for 2-Fluoro-3-iodoaniline: google.com

Carboxylation : o-Fluoroiodobenzene undergoes carboxylation under the influence of a base and carbon dioxide to yield 2-fluoro-3-iodo-benzoic acid.

Curtius-type Rearrangement : The resulting acid undergoes a rearrangement reaction (e.g., using diphenylphosphoryl azide, DPPA) in the presence of tert-butanol (B103910) to form the Boc-protected amine, 2-fluoro-3-iodophenyl t-butyl carbamate.

Deprotection : The tert-butoxycarbonyl (Boc) protecting group is removed under acidic conditions to yield the final 2-fluoro-3-iodoaniline.

Once the 2-fluoro-3-iodoaniline is obtained, it can be converted to the target hydrazine, this compound, using the standard diazotization and reduction sequence described in section 2.1.2.

Another powerful and modern approach involves the use of organometallic intermediates. Aryl halides, such as a hypothetical 1-bromo-2-fluoro-3-iodobenzene, can be converted into arylhydrazines. nih.govbeilstein-journals.org The process involves the lithiation of the aryl bromide with an organolithium reagent like t-BuLi, followed by reaction with an electrophilic nitrogen source like di-tert-butyl azodicarboxylate (DTBAD). The resulting Boc-protected hydrazine is then deprotected under acidic conditions to give the free arylhydrazine. nih.govbeilstein-journals.org

| Method | Starting Material | Key Reagents | Advantages | Disadvantages | Reference |

|---|---|---|---|---|---|

| Diazotization & Reduction | Substituted Aniline | NaNO₂, HCl; SnCl₂ | Well-established, versatile | Uses toxic reagents (SnCl₂), generates waste | google.com |

| Nucleophilic Substitution | Activated Aryl Halide | Hydrazine Hydrate | Direct, one-step | Requires activated substrate, harsh conditions | wipo.intgoogle.com |

| Organometallic Addition | Aryl Bromide | t-BuLi, DTBAD; Acid | High-yielding, good for sensitive substrates | Requires cryogenic temperatures, moisture-sensitive reagents | nih.govbeilstein-journals.org |

Strategies for Regioselective Synthesis of Substituted Phenylhydrazine Derivatives

Regioselectivity—the control of where chemical reactions occur on a molecule—is paramount when synthesizing complex substituted aromatics. The synthesis of 1,3,4,5-tetrasubstituted pyrazoles, for example, often starts with the condensation of a substituted arylhydrazine with a 1,3-dicarbonyl compound. The success of this synthesis depends on having a regiochemically pure arylhydrazine precursor. mdpi.comthieme-connect.com

The regioselective synthesis of a molecule like this compound is dictated by the synthesis of its aniline precursor. The route starting from o-fluoroiodobenzene ensures the correct placement of the fluoro and iodo groups at positions 2 and 3, respectively. google.com

Strategies for achieving regioselectivity in aromatic substitution include:

Use of Directing Groups : Leveraging the ortho-, para-, or meta-directing effects of existing substituents to guide the position of incoming functional groups.

Directed Ortho-Metalation (DoM) : Using a directing group to deliver an organometallic base to a specific adjacent position, allowing for selective functionalization.

Halogen Dance Reactions : The base-induced migration of a halogen atom on an aromatic ring to a more stable position.

Catalytic C-H Activation : Employing transition metal catalysts that can selectively functionalize a specific C-H bond, often guided by a directing group. thieme-connect.comrsc.org

Reactivity and Reaction Mechanisms of 2 Fluoro 3 Iodophenylhydrazine

Fundamental Reactivity Profiles of Hydrazine (B178648) and Arylhydrazine Moieties

The chemical behavior of 2-Fluoro-3-iodophenylhydrazine is fundamentally rooted in the dual nature of the hydrazine functional group and the aromatic system to which it is attached.

The hydrazine moiety (-NHNH₂) is well-characterized by its nucleophilic nature, which arises from the lone pair of electrons on each of the two adjacent nitrogen atoms. This characteristic allows hydrazines to readily participate in reactions with a wide range of electrophiles. The phenomenon known as the "alpha effect" posits that the presence of an adjacent atom with a lone pair (in this case, the other nitrogen) enhances the nucleophilicity of the attacking nitrogen atom. acs.org Consequently, hydrazines are generally more powerful nucleophiles than corresponding amines and are widely used in the formation of hydrazones through reaction with aldehydes and ketones. organic-chemistry.orgchemrxiv.org In the context of transition metal-catalyzed reactions, the hydrazine group acts as a potent nucleophile in C-N cross-coupling reactions to form arylhydrazines. wikipedia.orgorganic-chemistry.org

Conversely, under specific oxidative or catalytic conditions, arylhydrazines can serve as electrophilic partners. researchgate.net In denitrogenative cross-coupling reactions, the arylhydrazine is not the nucleophile but rather a precursor to a highly reactive aryl radical or arylmetal intermediate, which then combines with a nucleophilic partner. researchgate.net This dual reactivity makes arylhydrazines versatile building blocks in organic synthesis.

The reactivity of the this compound molecule is significantly modulated by the electronic and steric properties of the fluorine and iodine atoms attached to the phenyl ring.

Electronic Effects: Halogens exert a dual electronic influence on the aromatic ring: an electron-withdrawing inductive effect (-I) and an electron-donating resonance (or mesomeric) effect (+M).

Iodine: Iodine is less electronegative than fluorine, resulting in a weaker -I effect. Its +M effect is also considerably weaker due to the poor orbital overlap between the large 5p orbital of iodine and the 2p orbital of carbon. stackexchange.com Like other halogens, it is a deactivating group but directs ortho/para. fiveable.me

The combined electronic influence of these substituents in this compound makes the aromatic ring electron-deficient and influences the basicity and nucleophilicity of the hydrazine moiety. The Hammett constants (σ) provide a quantitative measure of these electronic effects.

| Substituent | σmeta | σpara |

|---|---|---|

| -F | +0.34 | +0.06 |

| -Cl | +0.37 | +0.23 |

| -Br | +0.39 | +0.23 |

| -I | +0.35 | +0.18 |

| -NH₂ | -0.16 | -0.66 |

| -NO₂ | +0.71 | +0.78 |

Data sourced from multiple chemical literature sources. wikipedia.orgviu.cascribd.com The positive values indicate electron-withdrawing character relative to hydrogen.

Steric Effects: The iodine atom at the 3-position (ortho to the hydrazine group) introduces significant steric hindrance. This bulkiness can impede the approach of reagents to the adjacent hydrazine nitrogen and the ortho carbon (C2), potentially directing reactions to the less hindered nitrogen atom or other sites on the ring. organic-chemistry.orgnih.gov Steric hindrance from ortho-substituents is a well-documented factor that can prevent or slow down chemical reactions, including metal-catalyzed couplings. wikipedia.org

Mechanistic Investigations of this compound Transformations

While specific mechanistic studies on this compound are not widely available, extensive research on related arylhydrazine transformations provides a strong basis for understanding its reaction pathways, kinetics, and the influence of external factors.

The kinetics of reactions involving arylhydrazines are highly dependent on the specific transformation. For instance, in palladium-catalyzed C-N coupling reactions to form arylhydrazines, kinetic studies have shown that the rate-limiting step can be the deprotonation of a hydrazine-bound arylpalladium(II) complex. csbsju.eduresearchgate.net This step precedes the reductive elimination that forms the final product.

Transition state analysis, often performed using computational methods, provides insight into the energy barriers of a reaction. For arylhydrazine reactions, the transition state structure reflects the bond-forming and bond-breaking processes. For example, in a C-N coupling reaction, the transition state would involve the partial formation of the C-N bond and the simultaneous breaking of the metal-nitrogen and metal-carbon bonds in the reductive elimination step. The geometry and energy of this state are influenced by the electronic properties of the substituents on the aryl ring and the steric bulk around the reaction center.

| Hydrazine | Carbonyl Compound | k₂ (M⁻¹s⁻¹) |

|---|---|---|

| Phenylhydrazine (B124118) | Benzaldehyde | 0.15 |

| Phenylhydrazine | 2-Butanone | 0.003 |

| 2-Carboxyphenylhydrazine | Benzaldehyde | 1.31 |

| 2-Carboxyphenylhydrazine | 2-Butanone | 0.005 |

Data adapted from kinetic studies on hydrazone formation. organic-chemistry.org The data illustrates the influence of substituents on reaction rates.

Solvents and catalysts play a pivotal role in directing the reaction pathways of arylhydrazines, often determining the product distribution and reaction efficiency. youtube.com

Catalytic Influences:

Palladium and Copper Catalysis: Arylhydrazines are commonly synthesized via Pd- or Cu-catalyzed cross-coupling of an aryl halide with hydrazine. organic-chemistry.org These reactions require a specific combination of a metal precursor, a ligand, and a base to proceed efficiently. wikipedia.org The choice of ligand is crucial for stabilizing the metal center and facilitating the catalytic cycle.

Iodine Catalysis: Molecular iodine can catalyze the generation of aryl radicals from arylhydrazines in the presence of air. stackexchange.comnih.gov The proposed mechanism involves the reaction of iodine with the arylhydrazine to form an intermediate that, upon dehydroiodination and further reaction with iodine, generates an aryl radical. The hydroiodic acid byproduct is re-oxidized to molecular iodine by air, sustaining the catalytic cycle. nih.gov Given the presence of an iodo-substituent on this compound, such radical pathways are highly plausible.

Solvent Effects: The choice of solvent can dramatically alter the course of a reaction. fiveable.me In reactions involving arylhydrazines, solvents can influence reactant solubility, stabilize transition states, and in some cases, directly participate in the reaction mechanism. researchgate.net For instance, in the iodine-catalyzed generation of aryl radicals, trifluoroethanol (TFE) has been found to be a particularly effective solvent. nih.gov In other transformations, polar aprotic solvents like DMSO and acetonitrile (B52724) are often employed. researchgate.net The solvent can impact which reactive species are present and whether they act as electron donors or acceptors, thereby controlling the reaction pathway. fiveable.me

Applications of 2 Fluoro 3 Iodophenylhydrazine in Advanced Organic Synthesis

Role as a Key Intermediate in Heterocycle Synthesis

The strategic placement of reactive sites on 2-Fluoro-3-iodophenylhydrazine makes it an important precursor for the synthesis of nitrogen-containing heterocyclic compounds. nih.gove-bookshelf.dedundee.ac.uk These heterocyclic motifs are central to the development of pharmaceuticals, agrochemicals, and materials science. nih.govossila.combiesterfeld.noalfa-chemistry.com

The Fischer indole (B1671886) synthesis, a classic reaction discovered by Emil Fischer in 1883, is a primary method for producing the indole aromatic heterocycle from a substituted phenylhydrazine (B124118) and an aldehyde or ketone under acidic conditions. wikipedia.orgtestbook.com this compound is an ideal substrate for this reaction.

The process begins with the condensation of the hydrazine (B178648) with a carbonyl compound to form a phenylhydrazone intermediate. wikipedia.orgalfa-chemistry.com This intermediate then tautomerizes to an enamine, which, after protonation, undergoes a wikipedia.orgwikipedia.org-sigmatropic rearrangement. wikipedia.orgalfa-chemistry.com The subsequent cyclization and elimination of an ammonia (B1221849) molecule yield the final indole, which is energetically favorable due to its aromaticity. wikipedia.org When this compound is used, the resulting indole ring is substituted with fluorine and iodine at specific positions, providing a scaffold for further functionalization. This method is pivotal in synthesizing a variety of indole derivatives used in medicinal chemistry, including antimigraine drugs of the triptan class. wikipedia.orgtestbook.com The reaction is typically catalyzed by Brønsted acids like HCl or H₂SO₄, or Lewis acids such as zinc chloride or boron trifluoride. wikipedia.orgtestbook.com

Table 1: Key Steps in Fischer Indole Synthesis

| Step | Description | Intermediate |

|---|---|---|

| 1 | Condensation | Phenylhydrazone |

| 2 | Tautomerization | Ene-hydrazine |

| 3 | wikipedia.orgwikipedia.org-Sigmatropic Rearrangement | Di-imine |

Beyond indoles, this compound is a precursor for a wide array of other nitrogen-containing heterocycles. The hydrazine moiety is a key functional group for building ring systems like quinazolines and acridinones.

Quinazolines: Quinazoline (B50416) and its derivatives are known for diverse pharmacological activities and are present in several FDA-approved pharmaceuticals. nih.gov Synthetic routes to quinazolines often involve multi-component reactions or cyclization of intermediates derived from substituted anilines or related compounds. openmedicinalchemistryjournal.comnih.govresearchgate.netscilit.com The hydrazine group of this compound can be transformed into an amino group or participate in cyclization reactions that form the quinazoline core, with the fluoro and iodo substituents providing sites for further modification.

Acridinone: Acridone (B373769) derivatives are another class of biologically active heterocyclic compounds. nih.gov Their synthesis can be achieved through methods like the condensation of anthranilic acid derivatives with phenols, followed by cyclization. nih.gov The structural elements of this compound can be incorporated into synthetic pathways leading to functionalized acridone scaffolds. damascusuniversity.edu.synih.gov

Benzosuberone and Hydroisoquinolines: The core structure of this compound can also be elaborated to form larger ring systems. For instance, it can be a starting point for benzosuberone derivatives through reactions involving ring expansion or annulation. Furthermore, it serves as a building block for hydroisoquinoline synthesis, which often relies on cyclization reactions of substituted phenylethylamines. mdpi.com

Involvement in Carbon-Carbon and Carbon-Heteroatom Bond-Forming Reactions

The presence of both iodine and fluorine atoms on the aromatic ring allows this compound to participate in a variety of bond-forming reactions, significantly enhancing its synthetic utility.

The carbon-iodine bond is particularly susceptible to oxidative addition by palladium(0) complexes, making the compound an excellent substrate for numerous palladium-catalyzed cross-coupling reactions. mdpi.commdpi.com These reactions are fundamental tools for constructing C-C bonds. semanticscholar.orgsigmaaldrich.com

Suzuki and Negishi Reactions: In the Suzuki reaction, the aryl iodide is coupled with an organoboron compound, while the Negishi reaction utilizes an organozinc reagent. wikipedia.orgorganic-chemistry.org Both are powerful methods for forming biaryl structures or attaching alkyl and vinyl groups to the aromatic ring where the iodine was located. wikipedia.orgnih.govnih.gov

Sonogashira and Heck Reactions: The Sonogashira reaction couples the aryl iodide with a terminal alkyne to form an alkynylated product. The Heck reaction involves the coupling of the aryl iodide with an alkene, providing a route to substituted styrenes or other vinylated aromatic compounds. nih.govorganic-chemistry.orgbeilstein-journals.orgmdpi.comnih.gov

Table 2: Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Bond Formed | Catalyst System |

|---|---|---|---|

| Suzuki | Organoboron Reagent | C(sp²)-C(sp²), C(sp²)-C(sp³) | Pd(0) + Base |

| Negishi | Organozinc Reagent | C(sp²)-C(sp²), C(sp²)-C(sp³) | Pd(0) or Ni(0) |

| Sonogashira | Terminal Alkyne | C(sp²)-C(sp) | Pd(0) + Copper(I) co-catalyst |

The hydrazine group (-NHNH₂) in this compound is a potent nucleophile. smolecule.com It readily participates in reactions with electrophilic centers. For example, it reacts with aldehydes and ketones to form hydrazones, a key step in the Fischer indole synthesis. wikipedia.orgalfa-chemistry.com It can also react with other carbonyl compounds or alkyl halides in nucleophilic substitution and addition reactions to form more complex structures.

The fluorine atom can also influence the reactivity of the aromatic ring, potentially participating in nucleophilic aromatic substitution (SNAAr) reactions under specific conditions, although this is generally more difficult on electron-rich rings unless activated by strong electron-withdrawing groups.

Development of Specialty Chemical Building Blocks

The combination of fluorine, iodine, and a hydrazine group makes this compound a valuable specialty chemical building block. bldpharm.com Fluorinated organic compounds are of immense interest in medicinal and agricultural chemistry, as the inclusion of fluorine can significantly alter a molecule's physical, chemical, and biological properties, such as metabolic stability and binding affinity. ossila.combiesterfeld.noalfa-chemistry.comresearchgate.net

This compound acts as a scaffold from which more complex fluorinated molecules can be built. beilstein-journals.org The iodine atom serves as a versatile handle for introducing a wide range of substituents via cross-coupling reactions, while the hydrazine group can be used to construct various heterocyclic rings or be converted into other functional groups. smolecule.com This dual functionality allows chemists to systematically modify the molecule and create libraries of novel compounds for screening in drug discovery and materials science applications. dundee.ac.uk

Synthesis of Fluorinated and Iodinated Aromatic Architectures

The primary application of substituted phenylhydrazines, such as this compound, is in the Fischer indole synthesis. This classic and versatile reaction allows for the construction of the indole nucleus, a privileged scaffold in medicinal chemistry and materials science. By reacting this compound with various ketones or aldehydes under acidic conditions, it is possible to synthesize a variety of 7-fluoro-6-iodoindoles.

The general reaction scheme for the Fischer indole synthesis using this compound is as follows:

Figure 1. General scheme for the Fischer indole synthesis yielding 7-fluoro-6-iodoindoles.

The reaction proceeds through the initial formation of a phenylhydrazone, which then undergoes a google.comgoogle.com-sigmatropic rearrangement followed by the elimination of ammonia to yield the aromatic indole. The substitution pattern on the resulting indole is dictated by the structure of the starting ketone or aldehyde.

While specific research detailing the synthesis of a wide range of indoles from this compound is not extensively documented in publicly available literature, the established principles of the Fischer indole synthesis allow for the prediction of the products from various carbonyl precursors. The table below illustrates the expected indole products from the reaction of this compound with selected ketones.

| Ketone/Aldehyde Precursor | Expected Indole Product | Potential Applications of Product Class |

| Acetone | 7-Fluoro-6-iodo-2-methylindole | Pharmaceutical intermediates |

| Cyclohexanone | 10-Fluoro-9-iodo-1,2,3,4-tetrahydrocarbazole | Organic light-emitting diode (OLED) materials |

| Pyruvic acid | 7-Fluoro-6-iodoindole-2-carboxylic acid | Precursors for bioactive compounds |

This table represents predicted outcomes based on the known mechanism of the Fischer indole synthesis. Specific yields and reaction conditions would require experimental validation.

The resulting fluorinated and iodinated indoles are valuable intermediates for further functionalization. The iodine atom, in particular, can be readily transformed through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to introduce a wide array of substituents, further diversifying the molecular architecture.

Derivatization for Functional Material Precursors

The unique electronic properties conferred by the fluorine and iodine substituents make derivatives of this compound potential precursors for functional materials. The hydrazine moiety can be derivatized to form various functional groups that can be polymerized or incorporated into larger conjugated systems.

One potential application lies in the synthesis of precursors for conductive polymers. The hydrazine can be oxidized to an azo group, or it can be used to synthesize heterocyclic structures like pyrazoles, which can then be linked to form polymeric chains. The presence of the fluorine and iodine atoms can modulate the electronic properties, such as the band gap and conductivity, of the resulting polymers.

For instance, the reaction of this compound with a 1,3-dicarbonyl compound can lead to the formation of a substituted pyrazole (B372694). This pyrazole, still bearing the fluoro and iodo substituents, can be a monomer for polymerization.

Figure 2. Proposed synthesis of a fluorinated and iodinated pyrazole monomer from this compound.

The resulting monomer could then be subjected to polymerization, potentially through cross-coupling reactions involving the iodine atom, to yield a functional polymer with tailored electronic properties.

| Potential Functional Material | Synthetic Strategy | Key Features |

| Conductive Polymers | Polymerization of pyrazole monomers derived from this compound. | Tunable electronic properties due to fluorine and iodine substituents. |

| Organic Light-Emitting Diodes (OLEDs) | Incorporation of carbazole (B46965) units synthesized via the Fischer indole reaction. | Enhanced thermal and morphological stability. |

| Liquid Crystals | Derivatization of the hydrazine to form Schiff bases with liquid crystalline properties. | Potential for new display technologies. |

The applications listed in this table are based on the known properties of similar halogenated aromatic compounds and represent areas of potential research for derivatives of this compound.

Theoretical and Computational Studies on 2 Fluoro 3 Iodophenylhydrazine

Quantum Chemical Characterization of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic nature of 2-Fluoro-3-iodophenylhydrazine. These studies provide a quantitative description of the electron distribution and orbital energies, which are key determinants of the molecule's stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) has become a standard method for the quantum chemical study of medium-sized organic compounds, including arylhydrazines and their derivatives. imist.mamdpi.com DFT calculations provide a good balance between computational cost and accuracy, making them suitable for exploring the electronic and geometric structures of these molecules. mdpi.com In the context of this compound, DFT can be employed to optimize the molecular geometry, calculate vibrational frequencies, and determine various electronic properties.

Studies on substituted hydrazines have shown that DFT methods can reliably predict molecular structures and properties. imist.manih.gov For this compound, DFT calculations would reveal the influence of the electron-withdrawing fluorine atom and the larger, more polarizable iodine atom on the geometry of the phenyl ring and the hydrazine (B178648) moiety. The calculated bond lengths, bond angles, and dihedral angles provide a detailed three-dimensional picture of the molecule's structure. Furthermore, DFT can be used to compute properties such as dipole moment and polarizability, which are crucial for understanding intermolecular interactions. bohrium.com

Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT calculations, can offer deeper insights into the electronic structure. nih.gov This analysis would elucidate the nature of the chemical bonds, lone pairs, and delocalization of electron density within the this compound molecule.

Table 1: Representative DFT-Calculated Properties for a Substituted Phenylhydrazine (B124118) This table presents illustrative data typical for a molecule like this compound, as specific experimental or calculated values for this exact compound are not readily available in the cited literature.

| Property | Calculated Value |

|---|---|

| Total Energy (Hartree) | -850.123 |

| Dipole Moment (Debye) | 2.45 |

| HOMO Energy (eV) | -6.12 |

| LUMO Energy (eV) | -0.98 |

| HOMO-LUMO Gap (eV) | 5.14 |

Frontier Molecular Orbital (FMO) theory is a powerful concept within quantum chemistry for predicting the reactivity of molecules. wikipedia.orgyoutube.com This theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) as the key players in chemical reactions. youtube.comtaylorandfrancis.com The energy and spatial distribution of these orbitals can predict how a molecule will interact with other reagents. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the hydrazine group, which is electron-rich and acts as a nucleophile. youtube.com The LUMO, on the other hand, is likely to be distributed over the aromatic ring, influenced by the electron-withdrawing fluorine and iodine substituents, making the ring susceptible to nucleophilic attack.

The energy gap between the HOMO and LUMO is a critical parameter for assessing the chemical reactivity and stability of the molecule. A smaller HOMO-LUMO gap generally implies higher reactivity. FMO analysis can also predict the regioselectivity of reactions. For instance, in an electrophilic aromatic substitution reaction, the electrophile would preferentially attack the carbon atoms where the HOMO has the largest coefficients. Conversely, in a nucleophilic aromatic substitution, the nucleophile would attack the positions where the LUMO has the largest coefficients.

Computational Modeling of Reactivity and Reaction Pathways

Computational modeling extends beyond static electronic structure to the dynamic processes of chemical reactions. These methods allow for the exploration of reaction mechanisms, prediction of reaction rates, and understanding of factors that control the outcome of a reaction.

Computational methods, particularly DFT, can be used to map out the potential energy surface of a reaction involving this compound. This involves locating the structures of reactants, products, intermediates, and, most importantly, the transition states that connect them. The energy difference between the reactants and the transition state gives the activation energy, which is a key determinant of the reaction rate.

For example, in a reaction where this compound acts as a nucleophile, computational modeling can be used to determine the most favorable reaction pathway. By comparing the activation energies of different possible pathways, the most likely mechanism can be identified. The geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes, offering valuable insights into the reaction mechanism. Computational studies on energetic materials have demonstrated the utility of these methods in predicting heats of formation and reaction energetics. dtic.mil

The presence of the hydrazine group and the substituents on the phenyl ring in this compound can lead to different conformational isomers. Computational methods can be used to explore the conformational landscape of the molecule, identifying the most stable conformers and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its reactivity.

Furthermore, computational simulations can be employed to understand and predict the stereochemical outcome of reactions. For reactions involving chiral centers or the formation of stereoisomers, computational modeling can help elucidate the factors that control the stereoselectivity. By calculating the energies of different stereoisomeric transition states, the preferred stereochemical pathway can be predicted.

In Silico Approaches for Rational Synthetic Design and Optimization

In silico methods, which are computational approaches to drug discovery and chemical research, play an increasingly important role in the rational design and optimization of synthetic routes. nih.gov These approaches leverage computational power to predict the outcomes of reactions, screen for optimal reaction conditions, and design novel synthetic pathways. mdpi.comrsc.orgnih.gov

For a molecule like this compound, in silico tools can be used to design more efficient and selective syntheses. For instance, by computationally screening a library of potential catalysts for a specific transformation, the most promising candidates can be identified for experimental validation. This can significantly reduce the time and resources required for synthetic route development.

Moreover, computational models can be used to predict the properties of potential products, allowing for the targeted synthesis of molecules with desired characteristics. This predictive capability is particularly valuable in fields like medicinal chemistry and materials science, where the properties of a molecule are directly related to its function. The ability to predict reaction outcomes and molecular properties makes in silico approaches an indispensable tool for modern chemical synthesis. arxiv.org

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation of 2 Fluoro 3 Iodophenylhydrazine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework and the electronic environment of nuclei within a molecule. For 2-Fluoro-3-iodophenylhydrazine, ¹H, ¹³C, and ¹⁹F NMR would provide definitive structural information.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the hydrazine (B178648) (-NHNH₂) protons. The aromatic region would display a complex splitting pattern due to spin-spin coupling between the protons and with the ¹⁹F nucleus. The chemical shifts of the aromatic protons are influenced by the electronic effects of the fluorine (electron-withdrawing) and iodine (weakly electron-withdrawing) substituents.

¹³C NMR: The carbon NMR spectrum would reveal distinct resonances for each carbon atom in the phenyl ring. The carbons directly bonded to the fluorine and iodine atoms would exhibit characteristic chemical shifts. The C-F coupling would be observable, providing further confirmation of the fluorine atom's position.

¹⁹F NMR: As fluorine-19 is a spin-1/2 nucleus with 100% natural abundance, ¹⁹F NMR is a highly sensitive technique. It provides a wide chemical shift range, making it particularly useful for identifying fluorine-containing compounds. The ¹⁹F NMR spectrum of this compound would show a signal whose chemical shift is characteristic of a fluorine atom attached to an aromatic ring. This signal would be split by coupling to adjacent aromatic protons, providing crucial connectivity information.

Table 1: Predicted ¹H and ¹⁹F NMR Chemical Shifts for this compound Predicted data based on analogous structures and substituent effects.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic CH | 6.5 - 7.5 | Multiplets (ddd, dd, t) |

| NH | 4.0 - 5.0 (broad) | Singlet (broad) |

| NH₂ | 3.5 - 4.5 (broad) | Singlet (broad) |

| ¹⁹F | -110 to -140 | Multiplet (coupled to ortho/meta protons) |

Mass Spectrometry (MS) for Molecular Formula and Fragment Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight and elemental composition of a compound and for obtaining structural information through fragmentation analysis.

For this compound (C₆H₆FIN₂), high-resolution mass spectrometry (HRMS) would confirm its molecular formula by providing a highly accurate mass measurement. The monoisotopic mass of this compound is approximately 251.956 g/mol .

Electron Ionization (EI) mass spectrometry would likely induce fragmentation of the molecule. The fragmentation pattern provides a "fingerprint" that can help in structural confirmation. Expected fragmentation pathways for this compound could include the loss of the hydrazine group (NHNH₂), cleavage of the C-I bond, and fragmentation of the aromatic ring. The presence of iodine's characteristic isotopic signature (¹²⁷I at 100% abundance) simplifies mass spectral interpretation.

Table 2: Predicted m/z Peaks for Adducts of this compound in Mass Spectrometry Data predicted for (2-fluoro-3-iodophenyl)hydrazine, C₆H₆FIN₂. nih.gov

| Adduct Form | Predicted m/z |

| [M+H]⁺ | 252.96324 |

| [M+Na]⁺ | 274.94518 |

| [M-H]⁻ | 250.94868 |

| [M]⁺ | 251.95541 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique can precisely measure bond lengths, bond angles, and intermolecular interactions, providing an unambiguous structural determination.

To perform X-ray crystallography on this compound or its derivatives, a single crystal of suitable quality must first be grown. The crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to build a model of the electron density, from which the atomic positions can be determined.

While the specific crystal structure for this compound is not publicly available, analysis of similar halogenated aromatic compounds reveals common structural features. nih.gov The analysis would confirm the substitution pattern on the phenyl ring and provide insights into the conformation of the hydrazine group. Furthermore, it would reveal details about the packing of molecules in the crystal lattice, including potential hydrogen bonding involving the hydrazine moiety and halogen bonding involving the iodine atom.

Table 3: Typical Crystallographic Parameters Obtainable from X-ray Analysis Illustrative parameters based on analyses of similar organic molecules.

| Parameter | Information Provided |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | Symmetry of the unit cell (e.g., P2₁/c) |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Bond Lengths | Precise distances between atoms (e.g., C-F, C-I, N-N) |

| Bond Angles | Angles between bonded atoms (e.g., F-C-C, I-C-C) |

| Torsion Angles | Dihedral angles defining molecular conformation |

| Intermolecular Forces | Details on hydrogen bonds, halogen bonds, and π-stacking |

Electronic Absorption and Electron Paramagnetic Resonance (EPR) Spectroscopy for Electronic State Probing

Electronic Absorption (UV-Vis) Spectroscopy: Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower-energy molecular orbitals to higher-energy ones. The UV-Vis spectrum of this compound is expected to be similar to that of phenylhydrazine (B124118), which shows absorption maxima around 241 nm and 283 nm. These absorptions are typically due to π → π* transitions within the aromatic ring. The presence of the fluoro and iodo substituents may cause a slight shift (batachromic or hypsochromic) in the absorption maxima and a change in their intensities.

Electron Paramagnetic Resonance (EPR) Spectroscopy: Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. While this compound itself is not a radical, it can be oxidized to form a nitrogen-centered radical. Phenylhydrazine is known to generate radical species that can be detected by EPR. nih.gov

EPR spectroscopy can provide detailed information about the electronic structure of these radical derivatives. The key parameters obtained from an EPR spectrum are the g-factor and hyperfine coupling constants. The g-factor is sensitive to the chemical environment of the unpaired electron. Hyperfine coupling arises from the interaction of the unpaired electron's spin with the spins of nearby magnetic nuclei (e.g., ¹H, ¹⁴N, ¹⁹F). Analysis of these couplings can map the spin density distribution within the radical, providing fundamental insights into its electronic structure and reactivity. For short-lived radicals, spin-trapping techniques are often employed, where a diamagnetic "spin trap" reacts with the radical to form a more stable paramagnetic adduct that can be readily studied by EPR. nih.gov

Table 4: Information Obtainable from EPR Spectroscopy of a 2-Fluoro-3-iodophenylhydrazinyl Radical

| EPR Parameter | Information Provided |

| g-factor | Provides information on the electronic environment of the unpaired electron. |

| Hyperfine Coupling (¹⁴N) | Indicates the extent of spin density on the hydrazine nitrogen atoms. |

| Hyperfine Coupling (¹H, ¹⁹F) | Maps the distribution of the unpaired electron spin onto the aromatic ring. |

| Linewidth | Gives insights into dynamic processes and interactions with the environment. |

Future Research Directions and Emerging Paradigms in 2 Fluoro 3 Iodophenylhydrazine Chemistry

Exploration of Novel Catalytic and Biocatalytic Transformations

The structural complexity of 2-Fluoro-3-iodophenylhydrazine invites the exploration of sophisticated catalytic strategies to selectively functionalize the molecule. The differential reactivity of the carbon-iodine (C-I) and carbon-fluorine (C-F) bonds presents an opportunity for site-selective modifications. Future research is anticipated to focus on the development of transition-metal catalysts that can chemoselectively activate the more labile C-I bond for cross-coupling reactions, while leaving the stronger C-F bond intact. This would enable the introduction of a diverse array of substituents at the 3-position, paving the way for the synthesis of novel derivatives with tailored properties.

The hydrazine (B178648) moiety is also a key functional group that can undergo a variety of catalytic transformations. Investigations into catalytic methods for converting the hydrazine group into other valuable chemical entities, such as pyrazoles and indoles, are expected to be a fruitful area of research. researchgate.net

Furthermore, the field of biocatalysis offers a green and highly selective alternative to traditional chemical methods. While specific biocatalytic applications for this compound have yet to be extensively studied, the enzymatic activation of other phenylhydrazine (B124118) derivatives suggests the potential for enzymes to catalyze transformations of this molecule. capes.gov.brdocumentsdelivered.com Future work may involve screening for enzymes that can selectively act on the hydrazine group or other parts of the molecule, offering environmentally benign synthetic routes.

Integration into Flow Chemistry and Sustainable Synthetic Methodologies

The handling of hydrazine compounds can pose safety challenges due to their potential instability. Flow chemistry, with its use of small reactor volumes and precise control over reaction conditions, presents a safer and more efficient method for the synthesis and manipulation of this compound. nih.govmdpi.comresearchgate.netnih.gov The adoption of continuous-flow systems can mitigate risks associated with exothermic reactions and the handling of potentially hazardous intermediates.

In addition to safety benefits, flow chemistry aligns with the principles of sustainable synthesis by minimizing solvent and energy consumption and reducing waste generation. nih.goveurekalert.orgsciencedaily.com Future research could focus on developing "telescoped" flow processes, where multiple reaction steps are performed sequentially in a continuous manner without the need for isolating intermediates.

Advanced Materials Science Applications (e.g., as precursors for fluorinated polymers or active components in advanced materials)

The incorporation of fluorine atoms into organic molecules is a well-established strategy for creating materials with enhanced thermal stability, chemical resistance, and low surface energy. nbinno.commdpi.comcompoundchem.com As such, this compound is a promising candidate as a monomer or building block for the synthesis of novel fluorinated polymers. rsc.orgpageplace.demdpi.com These polymers could find applications in high-performance coatings, advanced membranes, and specialty composites. pageplace.de

The presence of both fluorine and iodine offers unique opportunities for applications in advanced materials. The high atomic weight of iodine can be leveraged to create materials with a high refractive index or for use in applications requiring X-ray attenuation. researchgate.netwikipedia.orgsci-hub.setaylorandfrancis.combritannica.com Consequently, polymers and other materials derived from this compound could possess interesting optical and electronic properties, making them suitable for use in organic electronics and optoelectronics. acs.org

Interdisciplinary Research with Data-Driven Chemistry and Machine Learning Approaches

The integration of data-driven chemistry and machine learning is set to revolutionize the field of chemical synthesis and materials discovery. beilstein-journals.orga-star.edu.sg For this compound, machine learning algorithms can be utilized to predict reaction outcomes, thereby accelerating the optimization of synthetic routes and the discovery of new chemical transformations. chemrxiv.orgbeilstein-journals.org

By creating comprehensive datasets of reaction parameters and outcomes, predictive models can be developed to guide experimental work, reducing the number of trial-and-error experiments needed. cam.ac.uk This data-driven approach can lead to significant savings in time and resources.

Moreover, machine learning can be employed to predict the properties of novel derivatives of this compound, enabling the in silico design of molecules with specific functionalities for targeted applications in materials science and beyond. The synergy between synthetic chemistry and computational science will be crucial in unlocking the full potential of this versatile molecule.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Fluoro-3-iodophenylhydrazine, and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis of halogenated phenylhydrazines typically involves reacting halogenated aryl precursors with hydrazine derivatives. For example, a patent method describes reacting 1,3-dichloro-2-fluoro-5-trifluoromethylbenzene with hydrazine hydrate or its salts in organic solvents like DMSO or THF under reflux . To optimize yields for this compound, control reaction temperature (70–90°C) and stoichiometric ratios of hydrazine to aryl halide. Solvent polarity and drying agents (e.g., molecular sieves) can mitigate competing hydrolysis side reactions .

Q. How should researchers characterize the purity and structure of this compound using spectroscopic methods?

- Methodological Answer : Use a combination of:

- ¹H NMR : Look for hydrazine NH protons in the δ 10–12 ppm range (DMSO-d₆) and aromatic protons influenced by fluorine and iodine substituents (e.g., splitting patterns due to para/ortho halogen effects) .

- IR Spectroscopy : Confirm the presence of N-H stretches (~3200 cm⁻¹) and C=N/C=O vibrations (1550–1690 cm⁻¹) if applicable .

- Mass Spectrometry (MS) : Identify the molecular ion peak (M⁺) and fragmentation patterns consistent with iodine (e.g., m/z = 177 for related hydrazides) .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodological Answer : Phenylhydrazine derivatives are toxic and potentially carcinogenic. Use fume hoods, nitrile gloves, and lab coats. Store in airtight containers away from light and oxidizing agents. Neutralize spills with dilute acetic acid, followed by sodium bicarbonate .

Advanced Research Questions

Q. How do the electronic effects of fluorine and iodine substituents influence the reactivity of this compound in condensation reactions?

- Methodological Answer : The electron-withdrawing fluorine group deactivates the aromatic ring, directing electrophilic substitution to the iodine-bearing position. Iodine’s polarizability enhances nucleophilic aromatic substitution (SNAr) reactivity. In condensation reactions (e.g., with carbonyl compounds), the hydrazine moiety acts as a nucleophile, forming hydrazones. Computational studies (DFT) can predict regioselectivity by analyzing frontier molecular orbitals .

Q. What strategies mitigate competing side reactions during the synthesis of dihalogenated phenylhydrazines like this compound?

- Methodological Answer : Competing hydrolysis or dimerization can be minimized by:

- Using anhydrous solvents (e.g., dried 1,4-dioxane) and inert atmospheres (N₂/Ar) .

- Adding catalytic Lewis acids (e.g., ZnCl₂) to accelerate hydrazine coupling while suppressing aryl halide hydrolysis .

- Monitoring reaction progress via TLC or in-situ IR to terminate reactions before byproduct formation .

Q. How can computational chemistry predict the regioselectivity of electrophilic substitution in this compound derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can map electrostatic potential surfaces and Fukui indices to identify electron-rich sites prone to electrophilic attack. For example, iodine’s σ-hole interactions may favor halogen bonding in supramolecular assemblies .

Data Contradictions and Resolution

- Synthetic Yield Variability : Discrepancies in yields (e.g., 70–98% for similar hydrazides ) may arise from solvent purity or substrate pre-treatment. Reproduce protocols with rigorously dried reagents and standardized equipment.

- Spectroscopic Assignments : Conflicting NMR shifts for NH protons can be resolved by variable-temperature NMR or deuterium exchange experiments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.